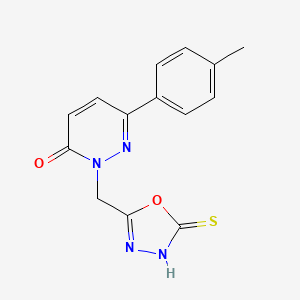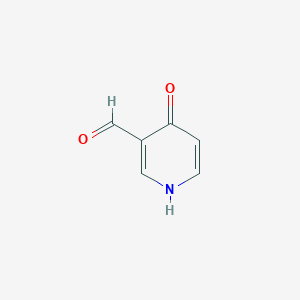
4-Hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H5NO2 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of 4-Hydroxynicotinaldehyde involves coupling the corresponding 4-hydroxycinnamic acids with N, O -dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .Molecular Structure Analysis
The molecular structure of 4-Hydroxynicotinaldehyde is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) .Physical And Chemical Properties Analysis
4-Hydroxynicotinaldehyde is a solid at room temperature . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
1. Biological Activities and Analytical Methods
4-Hydroxynonenal (HNE) and its derivatives are recognized for their biological significance, particularly as markers of oxidative stress and indicators of various physiological and pathological conditions. The compound 4-HNE has been observed to transition from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress, potentially involved in several diseases, including Alzheimer's. It has also been considered a growth-modulating factor and a signaling molecule. Novel analytical methods have developed, making HNE a clinically applicable marker of lipid peroxidation and a standardized parameter of food quality control (Žarković, 2003).
2. Role in Pathophysiology and Potential Therapeutic Applications
HNE and its derivatives play a crucial role in pathophysiological processes. Initially studied for its toxicity, HNE at certain concentrations is known to inhibit several enzymatic activities. Interestingly, at lower concentrations, it displays numerous activities concerning cell multiplication and differentiation. As a result, HNE is involved in various signaling activities in normal cells, including the stimulation of neutrophil chemotaxis and activation of plasmamembrane adenylate kinase. It also has implications in the block of oncogene expression, effects on cyclins, and activity of transcription factors. The ability of HNE to modulate several major pathways of cell signaling and gene expression supports its involvement in inflammation-related events and regulation of cell proliferation and death, indicating its potential in diagnosing, preventing, and treating various diseases (Dianzani, 2003).
3. Interactions with Proteins and Cell Membranes
HNE and related aldehydes from lipid peroxidation interact with proteins, forming covalent adducts or modulating their expression and activity. These interactions are particularly relevant in membrane proteins under physiological and pathological conditions. HNE participates in controlling biological processes such as signal transduction, cell proliferation, and differentiation. The interaction of HNE with membrane proteins can lead to the formation of amyloid-like networks on the biomimetic membrane, potentially affecting mitochondrial organization both at the membrane and in the intermembrane space (Pizzimenti et al., 2013; Maniti et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSYYLXHFGFPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynicotinaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)
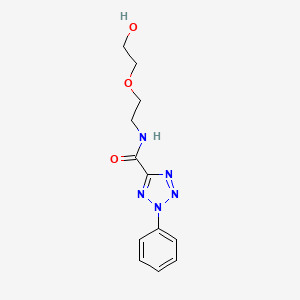
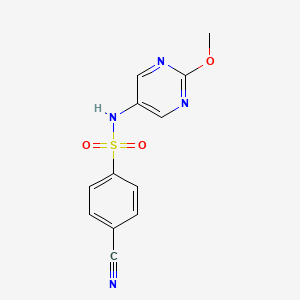
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)

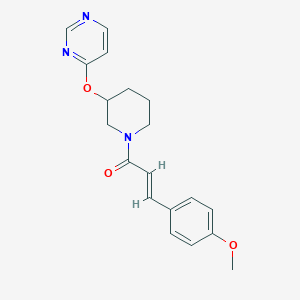
![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

